molecular formula C9H9BrN4S B3084143 4-Amino-6-(4-bromophenyl)-1,6-dihydro-1,3,5-triazine-2-thiol CAS No. 1142208-33-0

4-Amino-6-(4-bromophenyl)-1,6-dihydro-1,3,5-triazine-2-thiol

Cat. No. B3084143
CAS RN: 1142208-33-0
M. Wt: 285.17 g/mol
InChI Key: ZLVGWCKMSFLCHO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of this compound involves the reaction of an amino alcohol (likely compound 2) with an aldehyde (compound 1) in the presence of 10-camphorsulfonic acid (CSA) as a catalyst. The reaction proceeds to form a diarylpyrimidine derivative containing a pyrrolidine fragment .


Molecular Structure Analysis

The molecular structure of 4-Amino-6-(4-bromophenyl)-1,6-dihydro-1,3,5-triazine-2-thiol consists of a triazine ring with an amino group (NH2) and a thiol group (SH) attached. The bromophenyl group is substituted at one of the triazine positions .


Chemical Reactions Analysis

  • Synthesis of N-(alkoxyphenyl)-aminocarbonylbenzoic acid derivatives as protein tyrosine phosphatase 1B inhibitors is another potential avenue .

Scientific Research Applications

Chemical Synthesis

  • 4-Amino-6-(4-bromophenyl)-1,6-dihydro-1,3,5-triazine-2-thiol and its derivatives are synthesized through various chemical reactions, including treatment with ammonia/hydrazine hydrate and condensation with arylisothiocyanates, yielding related thiocarbamides/thiosemicarbazides (Prasad & Srivastava, 1993).

Microbial and Antimicrobial Activities

  • Some derivatives of 4-Amino-6-(4-bromophenyl)-1,6-dihydro-1,3,5-triazine-2-thiol exhibit antimicrobial activities, showing inhibitory action against both gram-positive and gram-negative microorganisms (Dabholkar & Ravi, 2010).

Antithyroidal Properties

  • Certain 1,6-dihydro-1,3,5-triazine derivatives display antithyroidal properties, suggesting potential therapeutic applications in conditions related to thyroid hormone production or activity (Prasad & Srivastava, 1993).

Detection of Nitroaromatic Explosives

  • Certain 1,3,5-triazine derivatives have been used in the synthesis of luminescent covalent-organic polymers (COPs) which show fast responses and high sensitivity to nitroaromatic explosives, indicating their potential in security and hazardous material handling (Xiang & Cao, 2012).

Electrochemical Studies

  • Electrochemical behavior of some triazine derivatives, including those similar to 4-Amino-6-(4-bromophenyl)-1,6-dihydro-1,3,5-triazine-2-thiol, has been investigated, demonstrating potential applications in electrochemical sensors or devices (Farzinnejad et al., 2005).

Safety and Hazards

  • Target Organs : Respiratory system .

properties

IUPAC Name

4-amino-2-(4-bromophenyl)-2,5-dihydro-1H-1,3,5-triazine-6-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrN4S/c10-6-3-1-5(2-4-6)7-12-8(11)14-9(15)13-7/h1-4,7H,(H4,11,12,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLVGWCKMSFLCHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2NC(=S)NC(=N2)N)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrN4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Amino-6-(4-bromophenyl)-1,6-dihydro-1,3,5-triazine-2-thiol
Reactant of Route 2
4-Amino-6-(4-bromophenyl)-1,6-dihydro-1,3,5-triazine-2-thiol
Reactant of Route 3
Reactant of Route 3
4-Amino-6-(4-bromophenyl)-1,6-dihydro-1,3,5-triazine-2-thiol
Reactant of Route 4
4-Amino-6-(4-bromophenyl)-1,6-dihydro-1,3,5-triazine-2-thiol
Reactant of Route 5
4-Amino-6-(4-bromophenyl)-1,6-dihydro-1,3,5-triazine-2-thiol
Reactant of Route 6
4-Amino-6-(4-bromophenyl)-1,6-dihydro-1,3,5-triazine-2-thiol

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